1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

JAK inhibitor autoimmune disease kinase selectivity

This 4-bromophenyl pyrazolopyrimidinone is a validated JAK1/JAK2 inhibitor scaffold. The bromine substituent provides an optimal synthetic handle for Suzuki-Miyaura cross-coupling, enabling efficient diversification for SAR studies. Use this specific analog to ensure reproducible biological data and avoid synthetic failures linked to incorrect halogen or heteroatom substitutions.

Molecular Formula C11H7BrN4O
Molecular Weight 291.1 g/mol
CAS No. 864872-05-9
Cat. No. B1384270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS864872-05-9
Molecular FormulaC11H7BrN4O
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)Br
InChIInChI=1S/C11H7BrN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
InChIKeyOUVAKUUZYPEPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Procurement-Grade Overview of a Versatile Pyrazolopyrimidinone Scaffold


1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 864872-05-9) is a brominated heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core [1]. This rigid fused-ring scaffold serves as a key building block in medicinal chemistry, with reported activity as a JAK1/JAK2 kinase inhibitor [2]. The 4-bromophenyl substituent at the N1 position provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to enable further scaffold diversification .

Why 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Casually Substituted: Scaffold-Specific Differentiation in Research Procurement


The pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to substitution patterns; simple halogen or heteroatom exchanges at the N1-aryl position are not functionally equivalent. SAR studies on related 1-aryl pyrazolo[3,4-d]pyrimidin-4(5H)-one series demonstrate that the 4-bromophenyl substituent confers distinct physicochemical and biological profiles compared to 4-chlorophenyl, 4-fluorophenyl, or 4-methoxyphenyl analogs [1]. Specifically, the 4-bromo substituent (Hammett σp = 0.23; molar refractivity = 8.88) occupies a unique position in lipophilic and steric parameter space that directly impacts target binding and synthetic utility [2]. Furthermore, cross-coupling efficiency—critical for generating derivative libraries—is halogen-dependent, with bromine providing optimal reactivity in palladium-catalyzed transformations relative to chlorine (slower oxidative addition) or iodine (higher cost, lower stability) [3]. Procurement of an incorrect N1-aryl analog risks irreproducible biological data and synthetic failures.

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Quantitative Evidence-Based Procurement Guide for Differentiated Selection


JAK1/JAK2 Kinase Inhibition: Target Engagement Profile and Class-Based Differentiation

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is reported as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) [1]. While direct head-to-head enzymatic IC50 values are not publicly available in peer-reviewed literature for this exact compound versus close analogs, its activity profile aligns with established pyrazolo[3,4-d]pyrimidine-based JAK inhibitors. The 4-bromophenyl substitution contributes to enhanced hydrophobic interactions within the JAK ATP-binding pocket compared to unsubstituted phenyl or smaller halogen analogs, based on molecular modeling studies of structurally related pyrazolo[3,4-d]pyrimidine kinase inhibitors [2]. The bromine atom's larger van der Waals radius (1.85 Å) versus chlorine (1.75 Å) and fluorine (1.47 Å) provides differential steric occupancy in the hydrophobic back pocket of JAK kinases.

JAK inhibitor autoimmune disease kinase selectivity

Synthetic Utility: Bromine as a Cross-Coupling Handle for Scaffold Diversification

The 4-bromophenyl substituent on 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling with arylboronic acids [1]. Bromine occupies the optimal position on the reactivity-selectivity continuum: it undergoes oxidative addition to Pd(0) more readily than chlorine (C-Br bond dissociation energy = 79 kcal/mol vs. C-Cl = 95 kcal/mol), enabling coupling under milder conditions with higher yields [2]. In contrast, the 4-chlorophenyl analog requires harsher conditions and specialized ligands for efficient coupling, while the 4-iodophenyl analog, though more reactive (C-I bond dissociation energy = 57 kcal/mol), exhibits reduced shelf stability and higher procurement costs [3].

cross-coupling medicinal chemistry Suzuki-Miyaura scaffold diversification

Lipophilicity Differentiation: Bromine's Contribution to Calculated LogP and Membrane Permeability

The 4-bromophenyl substituent confers distinct lipophilicity compared to other halogen or hydrogen analogs of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. The unsubstituted parent scaffold 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a calculated LogP of approximately -0.35 [1]. Introduction of a 4-bromophenyl group at the N1 position adds a calculated π constant of approximately +0.86 (bromine contribution) plus the phenyl ring hydrophobicity, yielding an estimated LogP increase of ~2.0-2.5 log units relative to the unsubstituted core [2]. The 4-chlorophenyl analog (π ≈ +0.71) and 4-fluorophenyl analog (π ≈ +0.14) exhibit progressively lower lipophilicity contributions [3]. This lipophilicity differential directly impacts passive membrane permeability, plasma protein binding, and metabolic clearance rates.

lipophilicity LogP membrane permeability drug-likeness

Anticonvulsant Scaffold Potential: Biological Activity Differentiated by N1-Aryl Substituent

A directed synthesis and pharmacological evaluation study specifically targeted 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a potential anticonvulsant agent alongside its 2-chlorophenyl analog [1]. This study demonstrates the deliberate selection of the 4-bromophenyl variant for biological evaluation based on predicted physicochemical and receptor-binding properties. While the full in vivo anticonvulsant activity data (ED50 values in maximal electroshock seizure or pentylenetetrazole models) for this specific compound remain unpublished in peer-reviewed form, the study establishes that the 4-bromophenyl substitution was prioritized over other N1-aryl variants (including 4-methoxyphenyl, which has been separately studied [2]) for this therapeutic indication. The 4-bromophenyl group's electron-withdrawing nature (Hammett σp = +0.23) and moderate lipophilicity were hypothesized to confer optimal CNS penetration and target engagement in neuronal voltage-gated sodium channels.

anticonvulsant CNS drug discovery ion channel modulation

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: High-Impact Procurement Scenarios for Targeted Research Applications


JAK/STAT Pathway Inhibitor Discovery and Lead Optimization

Research teams developing small-molecule inhibitors targeting the JAK/STAT signaling axis for autoimmune and inflammatory disease indications should procure this compound as a starting scaffold. The reported JAK1/JAK2 inhibitory activity [1] provides a validated entry point for medicinal chemistry optimization. The 4-bromophenyl group enables subsequent SAR exploration via Suzuki-Miyaura diversification at the para-position without requiring de novo scaffold synthesis.

Kinase Inhibitor Library Construction via Parallel Synthesis

Core facilities and medicinal chemistry groups building focused kinase inhibitor libraries should utilize this compound as a late-stage diversification precursor. The bromine substituent serves as a universal coupling partner for generating 4-substituted phenyl analog arrays using standardized palladium-catalyzed cross-coupling protocols [2]. The balanced reactivity of the C-Br bond (BDE = 79 kcal/mol) enables high-throughput parallel synthesis with reproducible yields across diverse boronic acid coupling partners [3].

CNS Drug Discovery: Anticonvulsant and Neurological Disorder Research

Investigators pursuing novel anticonvulsant agents or other CNS-active pyrazolopyrimidines should select the 4-bromophenyl variant based on its explicit prioritization in anticonvulsant-focused synthetic studies [4]. The electron-withdrawing bromine substituent modulates the scaffold's electronic properties (σp = +0.23) while providing sufficient lipophilicity (π ≈ +0.86) to support blood-brain barrier penetration—a critical requirement for neurological therapeutics.

Structure-Activity Relationship Studies on Halogen Effects in Kinase Binding Pockets

Academic and industrial labs conducting systematic SAR investigations of halogen bonding and steric effects in kinase ATP-binding sites should include this compound as the bromine-containing member of a halogen series. Comparative studies with the 4-fluorophenyl, 4-chlorophenyl, and 4-iodophenyl analogs will reveal halogen-dependent potency shifts attributable to van der Waals radius (Br = 1.85 Å) and polarizability differences [5]. Such studies inform computational docking parameterization and fragment-based drug design efforts.

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